molecular formula C23H20F3NO B1640628 1-Benzhydryl-3-[3-(trifluoromethyl)phenoxy]azetidine

1-Benzhydryl-3-[3-(trifluoromethyl)phenoxy]azetidine

Cat. No. B1640628
M. Wt: 383.4 g/mol
InChI Key: FZHOEGRWSUOTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-[3-(trifluoromethyl)phenoxy]azetidine is a useful research compound. Its molecular formula is C23H20F3NO and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzhydryl-3-[3-(trifluoromethyl)phenoxy]azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzhydryl-3-[3-(trifluoromethyl)phenoxy]azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Benzhydryl-3-[3-(trifluoromethyl)phenoxy]azetidine

Molecular Formula

C23H20F3NO

Molecular Weight

383.4 g/mol

IUPAC Name

1-benzhydryl-3-[3-(trifluoromethyl)phenoxy]azetidine

InChI

InChI=1S/C23H20F3NO/c24-23(25,26)19-12-7-13-20(14-19)28-21-15-27(16-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,21-22H,15-16H2

InChI Key

FZHOEGRWSUOTOO-UHFFFAOYSA-N

SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 1 mmol methanesulfonic acid 1-benzhydryl-azetidin-3-yl ester [33301-41-6], 1 mmol 3-hydroxy benzotrifluoride, 0.05 mmol tetrabutyl ammonium bromide and 4 mmol sodium hydroxide in a mixture of 5 ml toluene and 0.2 ml water was refluxed overnight. The reaction mixture was cooled, diluted with 20 ml of water and extracted 3 times with dichloromethane. The organic phase was dried, concentrated and the crude product purified by chromatography (methanol/dichloromethane). MS (m/e): 442.3 ([M+CH3COO−]−, 100%).
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Synthesis routes and methods III

Procedure details

A 30 gallon glass-lined reactor was charged with a solution containing equal parts of 3-(3-trifluoromethylphenoxy)azetidine and diphenylmethane in methanol as obtained from the catalytic hydrogenolysis of 78.32 moles of 1-diphenylmethyl-3-(3-trifluoromethylphenoxy)azetidine. The methanol was distilled off at a pressure of 150 mm Hg until the reactor temperature reached 65° C. The reactor was flushed with nitrogen and charged with 117.4 moles of urea. Heating was continued to approximately 135° C. and held at 135° C. until thin layer chromatographic analysis showed the azetidine derivative to be consumed. When the reaction was complete the mixture was cooled to approximately 80° C. A 30 gallon receiver equipped with an agitator was charged with 80 L of petroleum ether (80°-110° C. boiling range) and the contents of the reactor drained into the receiver with the agitator at high speed. The mixture was slowly cooled to 50° C. and held at that temperature for 5-6 hours. The resulting slurry was then pumped onto a vacuum filter and the filter cake compressed under a rubber dam for 4-5 hours to remove as much solvent as possible.
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